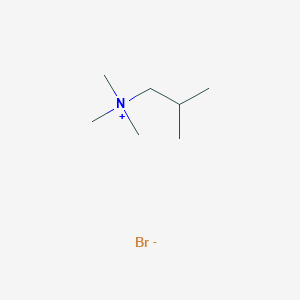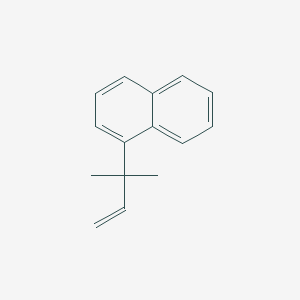
1-(2-Methylbut-3-en-2-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylbut-3-en-2-yl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring substituted with a 2-methylbut-3-en-2-yl group
準備方法
The synthesis of 1-(2-Methylbut-3-en-2-yl)naphthalene can be achieved through several synthetic routes. One common method involves the alkylation of naphthalene with 2-methylbut-3-en-2-yl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the desired product.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to achieve higher yields and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the overall efficiency of the synthesis process.
化学反応の分析
1-(2-Methylbut-3-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogen or nitro groups onto the naphthalene ring.
科学的研究の応用
1-(2-Methylbut-3-en-2-yl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methylbut-3-en-2-yl)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological activities.
類似化合物との比較
1-(2-Methylbut-3-en-2-yl)naphthalene can be compared with other similar compounds, such as:
2-Methylbut-3-en-2-ol: A related compound with a similar alkyl group but different functional groups.
Naphthalene derivatives: Other naphthalene-based compounds with different substituents, such as 1-naphthol or 2-naphthoic acid.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other naphthalene derivatives.
特性
CAS番号 |
81060-88-0 |
|---|---|
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC名 |
1-(2-methylbut-3-en-2-yl)naphthalene |
InChI |
InChI=1S/C15H16/c1-4-15(2,3)14-11-7-9-12-8-5-6-10-13(12)14/h4-11H,1H2,2-3H3 |
InChIキー |
PJTXHGZPVHHKRT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


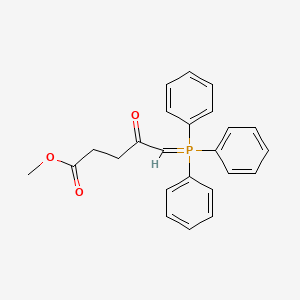
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
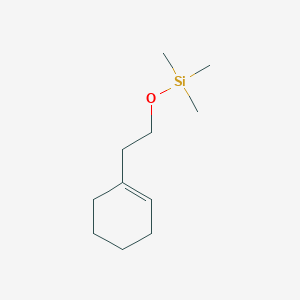
![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)

![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
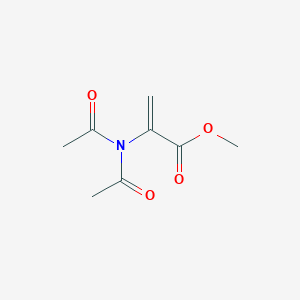
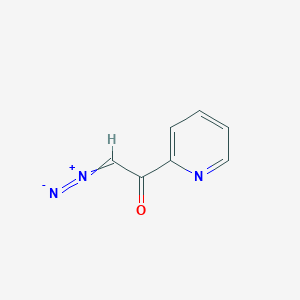

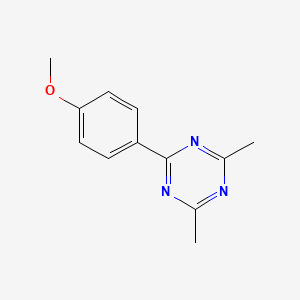
![(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)imino-oxido-phenylazanium](/img/structure/B14415430.png)

